Cas no 42781-29-3 (Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-)

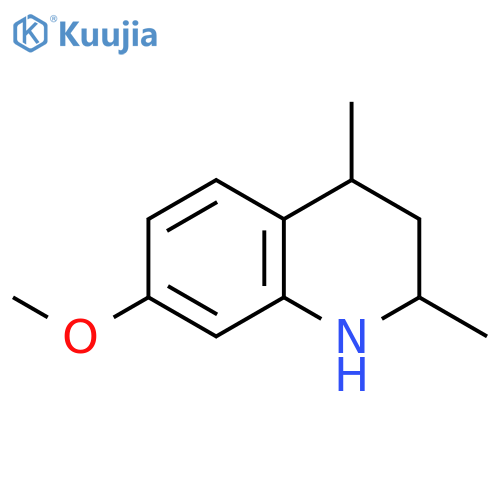

42781-29-3 structure

商品名:Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-

CAS番号:42781-29-3

MF:C12H17NO

メガワット:191.269483327866

CID:5288918

Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-

-

- インチ: 1S/C12H17NO/c1-8-6-9(2)13-12-7-10(14-3)4-5-11(8)12/h4-5,7-9,13H,6H2,1-3H3

- InChIKey: QDFXRACVTFEVFF-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(OC)=C2)C(C)CC1C

Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673406-10.0g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 10.0g |

$3807.0 | 2023-03-11 | ||

| Enamine | EN300-673406-0.1g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 0.1g |

$779.0 | 2023-03-11 | ||

| Enamine | EN300-673406-1.0g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-673406-0.25g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 0.25g |

$814.0 | 2023-03-11 | ||

| Enamine | EN300-673406-0.05g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 0.05g |

$744.0 | 2023-03-11 | ||

| Enamine | EN300-673406-5.0g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 5.0g |

$2566.0 | 2023-03-11 | ||

| Enamine | EN300-673406-0.5g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 0.5g |

$849.0 | 2023-03-11 | ||

| Enamine | EN300-673406-2.5g |

7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

42781-29-3 | 2.5g |

$1735.0 | 2023-03-11 |

Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl- 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

42781-29-3 (Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 307-59-5(perfluorododecane)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量